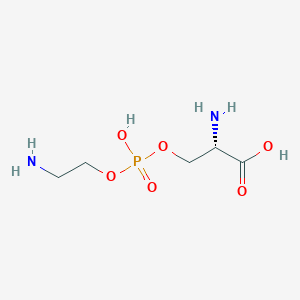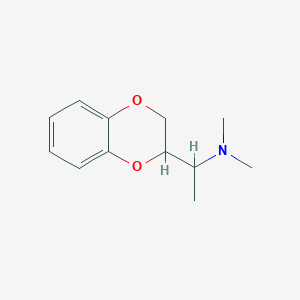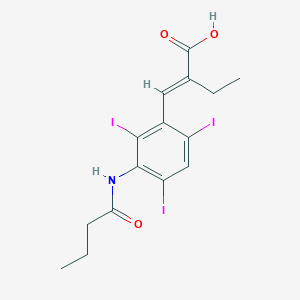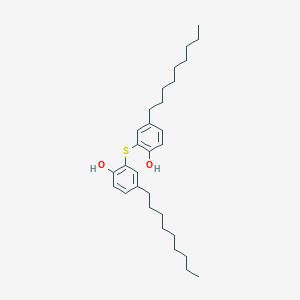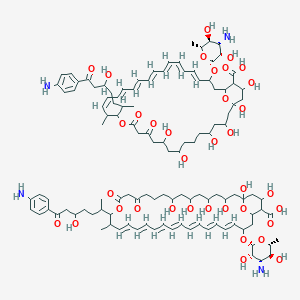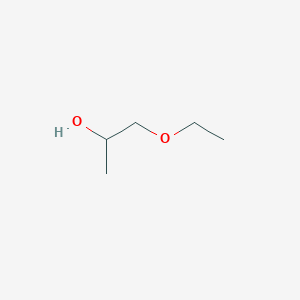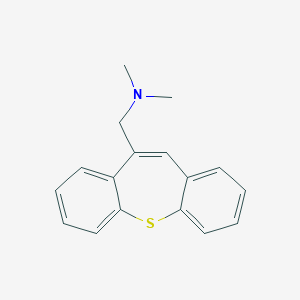
Benzene, (hexyloxy)-
Overview
Description
Benzene, (hexyloxy)-, also known as hexyl phenyl ether or n-hexyl phenyl ether, is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a hexyloxy group (C6H13O) is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (hexyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of phenol with hexyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:
C6H5OH+C6H13Br→C6H5OC6H13+NaBr+H2O
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Industrial Production Methods: In industrial settings, the production of benzene, (hexyloxy)- may involve the use of catalytic processes to enhance yield and efficiency. One such method includes the use of phase-transfer catalysts to facilitate the reaction between phenol and hexyl halides under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Benzene, (hexyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Oxidation: Hexanoic acid and benzoic acid derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Benzene, (hexyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, (hexyloxy)- primarily involves its ability to participate in various chemical reactions due to the presence of the hexyloxy group and the aromatic benzene ring. The hexyloxy group can undergo oxidation, while the benzene ring can participate in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzene, (methoxy)- (Anisole): Similar to benzene, (hexyloxy)-, but with a methoxy group (CH3O) instead of a hexyloxy group.
Benzene, (ethoxy)- (Phenetole): Contains an ethoxy group (C2H5O) attached to the benzene ring.
Benzene, (butoxy)-: Contains a butoxy group (C4H9O) attached to the benzene ring .
Uniqueness: Benzene, (hexyloxy)- is unique due to the longer alkyl chain (hexyl group) attached to the benzene ring, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRQFACTBMDELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333762 | |
| Record name | Benzene, (hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-66-7 | |
| Record name | Benzene, (hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
